A Spectroscopic Guide to 3-(2-Methylcyclopropyl)-3-oxopropanal: Predictive Analysis and Characterization Protocols
A Spectroscopic Guide to 3-(2-Methylcyclopropyl)-3-oxopropanal: Predictive Analysis and Characterization Protocols
Introduction to 3-(2-Methylcyclopropyl)-3-oxopropanal
3-(2-Methylcyclopropyl)-3-oxopropanal is a bifunctional organic molecule featuring a unique combination of strained and reactive moieties. Its structure, shown in Figure 1, consists of a methyl-substituted cyclopropane ring attached to a propanal backbone via a ketone. The molecule possesses an aldehyde, a ketone, and a chiral, strained cyclopropyl group, making it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry.
Figure 1: Chemical structure of 3-(2-Methylcyclopropyl)-3-oxopropanal. Note the presence of two stereocenters, which will lead to diastereomers (cis/trans isomers) and influence the complexity of the NMR spectra.
The precise characterization of such molecules is paramount. Each functional group provides a distinct spectroscopic signature, and a multi-technique approach (NMR, IR, MS) is essential for confirming its identity, purity, and structure. This guide systematically deconstructs the predicted spectroscopic fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of 3-(2-methylcyclopropyl)-3-oxopropanal is expected to be complex due to the presence of diastereomers and the unique magnetic environments created by the strained cyclopropane ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The strained nature of the cyclopropane ring typically shifts its associated proton signals to a higher field (lower ppm) than other aliphatic protons.[1]
Structural Analysis and Signal Assignment:
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Aldehyde Proton (H_a): This proton is highly deshielded by the adjacent carbonyl group and is expected to appear far downfield. It will be split by the two methylene protons (H_b).
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Methylene Protons (H_b): These protons are alpha to both the aldehyde and ketone carbonyls, placing them in a strongly deshielded environment. Due to the adjacent chiral center on the cyclopropane ring, these two protons are diastereotopic and may appear as distinct signals, each coupling to the aldehyde proton and to each other (geminal coupling).
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Cyclopropyl Methine Proton (H_c): This proton is alpha to the ketone, which deshields it relative to other cyclopropyl protons. It will exhibit complex splitting from coupling to the other three protons on the ring.
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Cyclopropyl Methine Proton (H_d): This proton is adjacent to the methyl group and will show complex splitting from the other ring protons.
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Cyclopropyl Methylene Protons (H_e, H_f): These protons exist in a strained ring system and will have complex splitting patterns and potentially distinct chemical shifts due to their cis/trans relationship with the other substituents.
-
Methyl Protons (H_g): These protons will be coupled to the adjacent methine proton (H_d), resulting in a doublet.
Table 1: Predicted ¹H NMR Data for 3-(2-Methylcyclopropyl)-3-oxopropanal (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H_a (CHO) | 9.5 - 9.8 | Triplet (t) | 1H | Jab ≈ 2-3 | Highly deshielded aldehyde proton. |
| H_b (-CH₂-) | 3.5 - 3.9 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Jab ≈ 2-3, Jgem ≈ 15-18 | Alpha to two carbonyls; diastereotopic nature complicates the signal. |
| H_c (CH-CO) | 2.0 - 2.5 | Multiplet (m) | 1H | Complex | Deshielded by ketone and cyclopropyl strain. |
| H_d (CH-CH₃) | 0.8 - 1.3 | Multiplet (m) | 1H | Complex | Typical shielded cyclopropyl region. |
| H_e, H_f (-CH₂- ring) | 0.5 - 1.2 | Multiplet (m) | 2H | Complex | Highly shielded due to ring current effects.[1] |
| H_g (-CH₃) | 1.1 - 1.4 | Doublet (d) | 3H | Jdg ≈ 6-7 | Coupled to adjacent methine proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments. Carbons in carbonyl groups are significantly deshielded and appear far downfield.
Table 2: Predicted ¹³C NMR Data for 3-(2-Methylcyclopropyl)-3-oxopropanal (in CDCl₃)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone (C=O) | 205 - 215 | Typical range for a ketone conjugated to a cyclopropane ring. |
| Aldehyde (CHO) | 198 - 202 | Characteristic downfield shift for an aldehyde carbon. |
| Methylene (-CH₂-) | 45 - 55 | Alpha to two carbonyls, resulting in a deshielded signal. |
| Methine (CH-CO) | 20 - 30 | Cyclopropyl carbon deshielded by the adjacent ketone. |
| Methine (CH-CH₃) | 15 - 25 | Shielded aliphatic region, typical for substituted cyclopropanes. |
| Methylene (-CH₂- ring) | 10 - 20 | Highly shielded due to ring strain. |
| Methyl (-CH₃) | 15 - 25 | Typical upfield signal for an aliphatic methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3] The spectrum of 3-(2-methylcyclopropyl)-3-oxopropanal will be dominated by the strong absorptions of its two carbonyl groups.
Functional Group Analysis:
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C=O Stretching: The molecule contains two distinct carbonyl groups, an aldehyde and a ketone. These will result in two strong, sharp absorption bands in the range of 1680-1750 cm⁻¹. The ketone, being conjugated with the cyclopropane ring, may appear at a slightly lower frequency than a typical aliphatic ketone.
-
C-H Stretching: The aldehyde C-H stretch is a key diagnostic feature, typically appearing as a pair of medium-intensity peaks between 2700 and 2900 cm⁻¹. The aliphatic C-H stretches from the methyl, methylene, and cyclopropyl groups will appear just below 3000 cm⁻¹, while C-H stretches on the cyclopropane ring itself can sometimes appear at slightly above 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3050 - 3100 | Medium | C-H Stretch | Cyclopropane C-H |
| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~2820 and ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |
| 1720 - 1740 | Strong, Sharp | C=O Stretch | Aldehyde |
| 1700 - 1720 | Strong, Sharp | C=O Stretch | Ketone (cyclopropyl conjugated) |
| 1350 - 1470 | Variable | C-H Bend | Aliphatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a small molecule like this, Electron Ionization (EI) would be a common technique.
Molecular Ion and Fragmentation Pathways: The molecular formula is C₇H₁₀O₂.
-
Calculated Molecular Weight: 126.0681 g/mol .
-
Molecular Ion Peak (M⁺˙): A peak at m/z = 126 is expected.
The molecule is prone to fragmentation at several key locations, primarily via cleavage alpha to the carbonyl groups, which is a highly favorable process.[4][5]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: Loss of the formyl radical (•CHO) from the aldehyde end to yield a stable acylium ion at m/z = 97 .
-
Alpha-Cleavage: Loss of the methylcyclopropyl radical to yield an acylium ion at m/z = 71 .
-
Alpha-Cleavage: Cleavage of the bond between the ketone and the methylene group to yield the methylcyclopropyl acylium ion at m/z = 83 .
-
McLafferty Rearrangement: While less common for cyclopropyl ketones, a rearrangement involving the transfer of a gamma-hydrogen is possible, though alpha-cleavages are expected to dominate.
Caption: Predicted major fragmentation pathways for 3-(2-methylcyclopropyl)-3-oxopropanal under Electron Ionization (EI).
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z | Proposed Fragment Ion | Formula |
| 126 | Molecular Ion [M]⁺˙ | [C₇H₁₀O₂]⁺˙ |
| 97 | [M - CHO]⁺ | [C₆H₉O]⁺ |
| 83 | [CH₃-C₃H₄-CO]⁺ | [C₅H₇O]⁺ |
| 71 | [CO-CH₂-CHO]⁺ | [C₃H₃O₂]⁺ |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The following represents a self-validating workflow for the characterization of a synthesized sample of 3-(2-methylcyclopropyl)-3-oxopropanal.
Caption: Workflow for the comprehensive spectroscopic characterization of a target compound.
NMR Data Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width of 16 ppm, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
2D NMR (for confirmation):
-
COSY: To establish ¹H-¹H coupling correlations.
-
HSQC: To correlate directly bonded ¹H and ¹³C atoms.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Data Acquisition
-
Sample Preparation:
-
Neat Film (for liquids): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution (for solids/viscous oils): Dissolve a small amount of the sample in a volatile solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄ or CHCl₃) and analyze in a solution cell.
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the clean salt plates or the solvent-filled cell.
-
Acquire the sample spectrum.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Data Acquisition
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal for this volatile compound. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.
-
GC-MS Protocol (EI):
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Conditions: Set the EI source to 70 eV. Scan from m/z 40 to 300.
-
-
Processing: The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum corresponding to that peak can be extracted and analyzed for its molecular ion and fragmentation pattern.
Summary and Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 3-(2-methylcyclopropyl)-3-oxopropanal. The predicted data, summarized in Tables 1-4, highlight the key features expected in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The aldehyde protons and carbonyl carbons provide distinct downfield signals in NMR, while the strained cyclopropyl protons and carbons appear in the shielded upfield region. The IR spectrum is defined by strong, dual C=O stretching bands and a characteristic aldehyde C-H stretch. Finally, the mass spectrum is predicted to be dominated by fragmentation pathways involving alpha-cleavage adjacent to the carbonyl groups. By following the detailed experimental protocols outlined, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and structural integrity of this valuable chemical entity.
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